molecular formula C6H10BrNO3 B3295755 Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester CAS No. 88959-38-0

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester

Cat. No.: B3295755
CAS No.: 88959-38-0
M. Wt: 224.05 g/mol
InChI Key: HKKNVZIWTKMDLH-VMPITWQZSA-N
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Description

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester is an organic compound with the molecular formula C6H10BrNO3. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and methoxyimino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester typically involves the reaction of ethyl propanoate with bromine and methoxyamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent methoxyimino substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester involves its interaction with specific molecular targets. The bromine and methoxyimino groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The methoxyimino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-bromo-2-methyl-, ethyl ester
  • Propanoic acid, 3-chloro-2-(methoxyimino)-, ethyl ester
  • Propanoic acid, 3-bromo-2-(hydroxyimino)-, ethyl ester

Uniqueness

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester is unique due to the presence of both bromine and methoxyimino groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

ethyl (2Z)-3-bromo-2-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO3/c1-3-11-6(9)5(4-7)8-10-2/h3-4H2,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKNVZIWTKMDLH-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OC)/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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